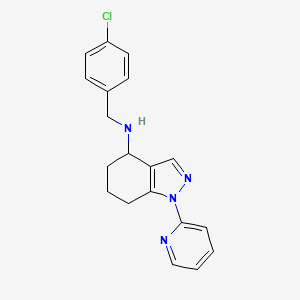
N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a small molecule that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the indazole family and has been shown to possess a range of biological activities that make it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors that are involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate the activity of various signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. These include:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases.
2. Developing more efficient synthesis methods to improve its accessibility to researchers.
3. Conducting further studies to elucidate its mechanism of action and identify potential targets for drug development.
4. Exploring its potential as a tool for studying various biological processes, such as epigenetic regulation and signal transduction.
Conclusion:
N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a small molecule that has shown promise as a potential therapeutic agent for various diseases. Its range of biological activities and relatively simple synthesis method make it an attractive candidate for further investigation. Future research on this compound could lead to the development of new treatments for a range of diseases and a better understanding of various biological processes.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been described in the literature. One of the commonly used methods involves the reaction of 2-aminopyridine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-phenylindazole in the presence of a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has been shown to possess a range of biological activities that make it a promising candidate for drug development. Several studies have investigated its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c20-15-9-7-14(8-10-15)12-22-17-4-3-5-18-16(17)13-23-24(18)19-6-1-2-11-21-19/h1-2,6-11,13,17,22H,3-5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAAXKBARVTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-[2-(4-morpholinyl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6057332.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)
![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)